N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide
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Overview
Description
N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide typically involves multiple steps, including the formation of the triazinyl core and the subsequent attachment of the acetylamino and phenyl groups. Common synthetic routes may involve:
Formation of the Triazinyl Core: This step often involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the Acetylamino Group: The acetylamino group can be added through acylation reactions using acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazinyl core, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazinyl derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-[4-(acetylamino)phenyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Uniqueness
N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its triazinyl core provides stability and reactivity, while the acetylamino and phenyl groups offer opportunities for further functionalization and biological activity.
Properties
Molecular Formula |
C30H34N8O2 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]propanamide |
InChI |
InChI=1S/C30H34N8O2/c1-17-11-18(2)14-25(13-17)34-29-36-28(37-30(38-29)35-26-15-19(3)12-20(4)16-26)31-21(5)27(40)33-24-9-7-23(8-10-24)32-22(6)39/h7-16,21H,1-6H3,(H,32,39)(H,33,40)(H3,31,34,35,36,37,38) |
InChI Key |
UYUVEBNOSNXFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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